molecular formula C5H5N3O2 B592522 5-Methyl-2-oxoimidazole-4-carboxamide CAS No. 129015-14-1

5-Methyl-2-oxoimidazole-4-carboxamide

Cat. No.: B592522
CAS No.: 129015-14-1
M. Wt: 139.114
InChI Key: VVXPUIWGQWCCEM-UHFFFAOYSA-N
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Description

Overview of Imidazole-4-carboxamide Scaffolds in Modern Chemical and Biochemical Research

The imidazole (B134444) ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous naturally occurring molecules like the amino acid histidine, histamine, and purines. nih.govmdpi.com Its electron-rich character and the presence of two nitrogen atoms allow it to readily interact with a wide range of biological targets, including enzymes, proteins, and receptors. nih.gov The structural features of the imidazole ring facilitate multiple drug-ligand interactions through hydrogen bonds, hydrophobic forces, and van der Waals forces. nih.gov Consequently, imidazole-based compounds are the subject of intensive scientific investigation to discover potent therapeutic agents with improved safety profiles. nih.gov

Within this broad class, the imidazole-4-carboxamide scaffold is of significant interest. Derivatives featuring this core have demonstrated a wide spectrum of biological activities. Researchers have explored these compounds as potential anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govresearchgate.net For instance, specific imidazole-4,5-dicarboxamide derivatives have been synthesized and evaluated as inhibitors of the SARS-CoV-2 main protease, a critical enzyme for viral replication. rsc.org Other research has focused on developing novel 5-aminoimidazole-4-carboxamidrazones that exhibit notable antifungal activity, particularly against various Candida species and Cryptococcus neoformans. nih.govresearchgate.net Furthermore, the versatility of the imidazole-4-carboxamide structure extends to diagnostic applications, with newly synthesized imidazole-4,5-dicarboxamides being assessed as contrast agents for pH and perfusion imaging in MRI studies. nih.gov The ability to systematically modify the scaffold allows for the fine-tuning of its properties, making it a privileged structure in modern drug discovery and biochemical research. nih.gov

Rationale for Investigating 5-Methyl-2-oxoimidazole-4-carboxamide within Heterocyclic Chemistry

The specific investigation of this compound is driven by established principles of medicinal chemistry, particularly the exploration of structure-activity relationships (SAR). The parent imidazole-4-carboxamide scaffold serves as a validated starting point, and the introduction of substituents is a rational strategy to modulate the compound's physicochemical and biological properties.

The rationale for adding the methyl and oxo groups can be broken down as follows:

The 5-Methyl Group: Methylation is a common tactic in drug design to enhance metabolic stability, increase lipophilicity (which can affect cell permeability), and introduce steric bulk that can influence binding affinity and selectivity for a biological target. The position of the methyl group on the imidazole ring can also affect the tautomeric equilibrium of the heterocycle, potentially influencing its electronic properties and interaction patterns. mdpi.com

By synthesizing and studying this compound, researchers aim to understand how these specific functional groups synergistically influence the molecule's properties compared to simpler imidazole-4-carboxamides. This systematic approach of adding substituents is crucial for optimizing lead compounds into potent and selective agents for therapeutic or diagnostic purposes, as seen in the development of inhibitors for targets like poly(ADP-ribose)polymerase-1 (PARP-1), where substitutions on a core scaffold are key to achieving high potency. nih.gov

Historical Context of Research on Oxoimidazole Carboxamide Derivatives

The journey of research into oxoimidazole carboxamide derivatives is intrinsically linked to the broader history of imidazole chemistry. The parent imidazole ring was first synthesized by Heinrich Debus in 1858. mdpi.com The subsequent discovery of its presence in vital natural products like histidine and purines catalyzed extensive research into this heterocyclic system. nih.govmdpi.com

Early work focused on fundamental synthesis and understanding the reactivity of the imidazole core. Over time, the focus expanded to the synthesis of functionalized derivatives to explore their potential applications. The development of various synthetic methodologies, such as the Van Leusen method, enabled chemists to create a wide array of substituted imidazoles, including those with carboxamide groups. mdpi.com

Research into oxoimidazole (imidazolone) and their carboxamide derivatives represents a more recent chapter, driven largely by the field of medicinal chemistry. The goal has been to create novel molecules with specific biological activities. Studies have shown that fused and substituted imidazole derivatives hold prominent roles in medicine. researchgate.net For example, research into 1H-benzo[d]imidazole-4-carboxamide derivatives as PARP-1 inhibitors demonstrated that strategic substitutions are critical for achieving potent biological activity. nih.gov Similarly, the synthesis and evaluation of various carboxamide-containing heterocyclic compounds, including those with oxo-thiazolidine or oxo-thieno[2,3-d]pyrimidine cores, highlight the ongoing effort to find novel antimicrobial and anticancer agents by modifying core scaffolds with carboxamide and other functional groups. researchgate.netresearchgate.net The investigation of this compound fits within this modern context of rational drug design, building upon a long history of synthetic and medicinal chemistry research into heterocyclic compounds.

Research Data on Imidazole-4-Carboxamide Derivatives

The following tables provide an overview of the properties and activities of compounds related to the imidazole-4-carboxamide scaffold, illustrating the chemical and biological diversity of this class of molecules.

Table 1: Physicochemical Properties of 5-Aminoimidazole-4-carboxamide (B1664886)

Data for 5-Aminoimidazole-4-carboxamide (AICA), a closely related precursor in purine (B94841) biosynthesis, is provided as a reference point for the general properties of the core structure.

PropertyValueSource
Molecular Formula C₄H₆N₄O nih.gov
Molecular Weight 126.12 g/mol nih.gov
LogP -1.10 nih.gov
Physical Description Solid nih.gov
Water Solubility >18.9 µg/mL nih.gov

Table 2: Examples of Biological Activities of Imidazole-4-Carboxamide Scaffolds

Derivative ClassSpecific ExampleInvestigated ActivityFindingsSource
Imidazole-4,5-dicarboxamides N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamideAntiviral (SARS-CoV-2)Inhibited the SARS-CoV-2 main protease with an IC₅₀ of 4.79 µM. rsc.org
5-Aminoimidazole-4-carboxamidrazones Not specifiedAntifungalDisplayed activity against Candida sp. and Cryptococcus neoformans. nih.govresearchgate.net
Benzimidazole-4-carboxamides Compound 10a (structure in source)Anticancer (PARP-1 Inhibition)Potent PARP-1 inhibitor that strongly potentiated the cytotoxicity of temozolomide (B1682018) in an in vivo tumor model. nih.gov
Triazole Carboxamides Compound 5j (structure in source)Anti-oomyceteShowed outstanding activity against Phytophthora capsici with an EC₅₀ of 17.362 µg/mL. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129015-14-1

Molecular Formula

C5H5N3O2

Molecular Weight

139.114

IUPAC Name

5-methyl-2-oxoimidazole-4-carboxamide

InChI

InChI=1S/C5H5N3O2/c1-2-3(4(6)9)8-5(10)7-2/h1H3,(H2,6,9)

InChI Key

VVXPUIWGQWCCEM-UHFFFAOYSA-N

SMILES

CC1=NC(=O)N=C1C(=O)N

Synonyms

2H-Imidazole-4-carboxamide,5-methyl-2-oxo-(9CI)

Origin of Product

United States

Synthetic Strategies and Methodologies for 5 Methyl 2 Oxoimidazole 4 Carboxamide and Its Analogues

De Novo Synthetic Approaches to the Imidazole-4-carboxamide Core

The foundational approach to synthesizing the imidazole-4-carboxamide skeleton involves building the heterocyclic ring system from the ground up. These methods offer high flexibility in introducing a variety of substituents onto the final molecule.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are a highly efficient strategy for generating molecular diversity. bohrium.com They are advantageous in reducing synthesis time and cost by eliminating the need to isolate intermediates. bohrium.com The synthesis of the imidazole (B134444) nucleus via MCRs is a well-established field, dating back to the work of Japp and Radziszewski. bohrium.com

Modern MCRs for constructing polysubstituted imidazoles often involve the condensation of a 1,2-dicarbonyl compound (or a precursor), an aldehyde, and an ammonia (B1221849) source (like ammonium (B1175870) acetate). acs.orgbohrium.com Researchers have developed various protocols, including three-component and four-component reactions, to yield tri- and tetrasubstituted imidazoles, respectively. acs.org For instance, a metal-free, acid-promoted MCR has been developed where an internal alkyne, an aldehyde, and an aniline (B41778) react in one pot, proceeding through a pivalic acid-promoted benzil (B1666583) formation followed by cyclocondensation. acs.org Microwave irradiation has also been effectively employed to accelerate these reactions, often leading to reduced reaction times and improved yields. bohrium.comnih.gov

A notable one-pot, three-component synthesis of imidazole-4-carboxylates utilizes a microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides. nih.gov This method demonstrates the versatility of MCRs in creating diversely functionalized imidazole cores. nih.gov

MCR Approach Components Catalyst/Conditions Product Type Reference
Three-Component1,2-Diketone, Aldehyde, Ammonium AcetatePivalic Acid, DMSO/H₂O, 140°C2,4,5-Trisubstituted Imidazoles acs.org
Four-Component1,2-Diketone, Aldehyde, Primary Amine, Ammonium AcetatePivalic Acid, DMSO/H₂O, 140°C1,2,4,5-Tetasubstituted Imidazoles acs.org
Three-Component1,2-Diaza-1,3-dienes, Primary Amine, AldehydeMicrowave Irradiation3-Alkyl/Aryl-imidazole-4-carboxylates nih.gov
Four-ComponentNinhydrin, Primary Alkylamine, Arylisothiocyanate, Acetylenic EsterN-formylmorpholine (solvent)Functionalized Imidazoles iau.ir

Cyclocondensation reactions are fundamental to imidazole synthesis, involving the formation of the ring through intramolecular condensation of a linear precursor. A classic example is the Debus synthesis, which uses glyoxal, formaldehyde, and ammonia, and though it often results in low yields, it remains in use for creating C-substituted imidazoles. derpharmachemica.com

A more contemporary approach involves the cyclization of intermediates derived from diaminomaleonitrile (B72808) (DAMN), a versatile building block for nitrogen heterocycles. acs.orgnih.gov The synthesis typically involves modifying one of the amino groups of DAMN, for example, by reaction with an aldehyde, followed by an intramolecular condensation to form the imidazole ring. acs.orgnih.gov

Another sophisticated method is the 1,5-electrocyclization of conjugated azavinyl azomethine ylides. nih.gov These ylides, generated from 1,2-diaza-1,3-dienes, undergo a microwave-assisted cyclization to form the imidazole-4-carboxylate core in good yields. nih.gov The proposed mechanism involves the formation of a five-membered ring structure which then aromatizes to the final imidazole product. nih.govnih.gov

Controlling the regiochemistry of substitution on the imidazole ring is a critical challenge in synthesis. rsc.org The development of regiocontrolled methods is of strategic importance for accessing specific isomers with desired biological or material properties. rsc.org

One effective strategy for achieving regioselectivity employs a directing group on one of the reactants. For example, a simple and efficient method for the regiocontrolled synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has been reported. acs.orgnih.gov In this process, the presence of a 2-hydroxyaryl moiety on a DAMN-based benzylidene imine precursor controls the reaction mechanism. nih.gov Computational and experimental studies have shown that this group facilitates a self-catalyzed hydrogen atom shift, guiding the cyclization to favor the formation of the desired imidazole regioisomer over other potential products like 1,2-dihydropyrazines. acs.orgnih.gov

Other methodologies achieve regioselectivity through careful choice of catalysts and reaction partners. Copper-catalyzed reactions of imidamides with carboxylic acids allow for regioselective substitution at the C-2 and C-4 positions. rsc.org Similarly, ruthenium-catalyzed "borrowing hydrogen" protocols enable the regioselective synthesis of NH-imidazoles substituted at the C-2, C-4, and C-5 positions. rsc.org

Functional Group Interconversions and Modifications on Existing Imidazole Scaffolds

An alternative synthetic route involves the modification of an already-formed imidazole ring system. This approach is particularly useful when the required imidazole precursor is commercially available or readily synthesized. For the target molecule, 5-Methyl-2-oxoimidazole-4-carboxamide, the key precursor is 2,3-Dihydro-5-methyl-2-oxo-1H-imidazole-4-carboxylic acid. prepchem.comsigmaaldrich.com

The conversion of a carboxylic acid group at the C-4 position is a common and crucial step in the synthesis of imidazole-4-carboxamides and their ester analogues.

Esterification: The formation of an ester from the precursor carboxylic acid can be achieved through Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This classic method involves reacting the carboxylic acid with an excess of an alcohol (e.g., ethanol) in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent drives the equilibrium toward the ester product. masterorganicchemistry.com The reverse reaction, the hydrolysis of an ester like ethyl 5-methyl-1H-imidazole-4-carboxylate back to the carboxylic acid, is typically accomplished by heating with an aqueous base (e.g., sodium hydroxide) or acid. prepchem.comgoogle.com

Amidation: The final step to obtain this compound from its corresponding carboxylic acid is the formation of the primary amide. Several methods are available for this transformation.

Activation to Acyl Chloride: A traditional and effective method involves converting the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting 5-methyl-2-oxoimidazole-4-carbonyl chloride is then reacted with ammonia to yield the desired carboxamide. google.com

Peptide Coupling Reagents: Direct coupling of the carboxylic acid with an ammonia source can be mediated by dehydrating agents, commonly known as peptide coupling reagents. youtube.com Agents such as N,N′-dicyclohexylcarbodiimide (DCC) activate the carboxyl group, facilitating nucleophilic attack by ammonia to form the amide bond. youtube.com

Modern Coupling Methods: More recent methods provide mild and highly efficient conditions for amidation. For instance, Deoxo-Fluor, a thermally stable fluorinating reagent, can convert carboxylic acids to acyl fluorides in situ, which then react smoothly with amines to form amides in a one-pot procedure. nih.gov

Reaction Reagents/Method Intermediate Description Reference
EsterificationAlcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄)Protonated Carboxylic AcidFischer esterification to form the corresponding alkyl ester. masterorganicchemistry.commasterorganicchemistry.comgoogle.com
Amidation (via Acyl Chloride)1. Thionyl Chloride (SOCl₂) 2. Ammonia (NH₃)5-methyl-2-oxoimidazole-4-carbonyl chlorideTwo-step process involving activation of the carboxylic acid. google.com
Amidation (Direct Coupling)N,N′-Dicyclohexylcarbodiimide (DCC), Ammonia (NH₃)O-acylisoureaOne-pot conversion using a dehydrating agent. youtube.com
Amidation (via Acyl Fluoride)Deoxo-Fluor, Ammonia (NH₃)Acyl FluorideMild and efficient one-pot method using a fluorinating reagent. nih.gov

The 2-oxo-imidazole moiety is chemically a cyclic urea, which influences its reactivity. The synthesis of this group can be achieved via methods like the Markwald synthesis, which initially produces 2-mercaptoimidazoles from α-amino ketones and thiocyanate. derpharmachemica.com The sulfur atom in the 2-thiol substituted intermediate can then be removed by oxidation to give the final 2-oxoimidazole. derpharmachemica.com

The nitrogen atoms of the 2-oxo-imidazole ring possess protons that can be substituted. These N-H groups can potentially undergo standard reactions such as N-alkylation or N-acylation, allowing for further functionalization of the molecule. The presence of two distinct nitrogen atoms (N1 and N3) also introduces the possibility of regioselective modification, although this can be challenging to control. The specific reactivity would be governed by the electronic environment of the ring and the reaction conditions employed.

Synthesis of Precursors and Intermediates for this compound

The construction of the this compound molecule relies on the availability of key precursors and intermediates. A common strategy involves the synthesis of an ester derivative, ethyl 2,3-dihydro-5-methyl-2-oxo-1H-imidazole-4-carboxylate, which can then be converted to the final carboxamide.

A plausible synthetic route to this ethyl ester intermediate begins with readily available starting materials such as ethyl cyanoacetate (B8463686). prepchem.comwikipedia.org Ethyl cyanoacetate can be nitrosated using sodium nitrite (B80452) in acetic acid to form ethyl 2-hydroxyimino-2-cyanoacetate. prepchem.comgoogle.com Subsequent reduction of this intermediate, for instance through catalytic hydrogenation, would yield ethyl 2-amino-2-cyanoacetate. google.com

The synthesis of 2-Amino-2-cyanoacetamide can also be achieved from ethyl 2-amino-2-cyanoacetate oxalate (B1200264) monohydrate. chemicalbook.com The process involves treating the starting material with ammonia gas in methanol at a low temperature (0-5°C). chemicalbook.com The product is then isolated by concentration of the reaction mixture and filtration. chemicalbook.com

Another key intermediate that can be synthesized is 2-Cyano-N-methylacetamide. This can be prepared by the reaction of ethyl cyanoacetate with methylamine (B109427) in tetrahydrofuran (B95107) (THF). google.com The reaction is typically carried out at a low temperature initially and then stirred at room temperature. google.com

The cyclization to form the imidazole ring is a crucial step. One reported method involves the reaction of ethyl 2,3-dihydro-5-methyl-2-oxo-1H-imidazole-4-carboxylate with acetic anhydride (B1165640) under reflux conditions to yield ethyl 1,3-diacetyl-2,3-dihydro-5-methyl-2-oxo-1H-imidazole-4-carboxylate. prepchem.com The initial imidazole ester can be hydrolyzed to 5-methyl-1H-imidazole-4-carboxylic acid using sodium hydroxide (B78521) followed by neutralization with hydrochloric acid. prepchem.com This carboxylic acid can then be converted to the desired carboxamide through standard amidation procedures.

A general method for converting an ethyl ester of an imidazole-4-carboxylate to the corresponding carboxamide involves treatment with methanolic ammonia. nih.gov For instance, 1-beta-D-Ribofuranosyl-5-methylimidazole-4-carboxamide was successfully obtained from its corresponding ethyl ester by this method. nih.gov

Below is a table summarizing the synthesis of a key precursor, ethyl 2-hydroxyimino-2-cyanoacetate:

Table 1: Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate

Reactants Reagents Solvent Temperature Yield Reference
Ethyl cyanoacetate Sodium nitrite, Acetic acid Water Not specified 87% prepchem.com
Ethyl cyanoacetate Sodium nitrite, Glacial acetic acid Ice water Below 10°C Not specified google.com

Sustainable Synthesis Approaches in Imidazole Chemistry Research

The principles of green chemistry are increasingly being applied to the synthesis of imidazole derivatives to minimize environmental impact and enhance efficiency. Key areas of focus include the use of effective catalytic systems and the reduction or replacement of hazardous solvents.

Catalytic Systems for Enhanced Reaction Efficiency

A variety of catalytic systems have been developed to improve the efficiency and selectivity of imidazole synthesis. These include both homogeneous and heterogeneous catalysts.

Metal-based Catalysts : Copper(II) catalysts, such as Cu(phen)Cl2, have been shown to be effective in the synthesis of certain imidazole derivatives. nih.gov In some cases, these reactions can be carried out in ethanol (B145695) at relatively low temperatures (35 °C). nih.gov Other metals like zinc have also been utilized. For instance, zinc oxide (ZnO) has been used to catalyze the cyclization of 3-oxo-N-phenylbutanamides to form isoxazolone derivatives, a reaction type that shares mechanistic features with imidazole synthesis. nih.gov

Polymeric Catalysts : Crosslinked poly(AMPS-co-AA) has been employed as a reusable heterogeneous catalyst for the solvent-free synthesis of 2,4,5-trisubstituted imidazoles, offering high yields and easy work-up. ias.ac.in

Nanoparticle Catalysts : γ-Al2O3 nanoparticles have been used to catalyze the multi-component reaction for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under ultrasonic irradiation, leading to high yields in shorter reaction times compared to conventional methods. mdpi.com Similarly, CoFe2O4 nanoparticles have been used for the synthesis of 2,4,5-trisubstituted imidazoles under sonication. mdpi.com

Ionic Liquids : Acidic ionic liquids like [2-(imm)-4-{b(immh)m}c][HSO4]3 have been utilized as catalysts for the synthesis of 2,4,5-trisubstituted imidazole derivatives, often in conjunction with ultrasound irradiation to enhance reaction rates. mdpi.com

The following table provides examples of catalytic systems used in the synthesis of imidazole derivatives.

Table 2: Catalytic Systems in Imidazole Synthesis

Catalyst Reactants Solvent Conditions Product Type Reference
Cu(phen)Cl2 l-histidine, benzylidenehydrazine, aldehyde Ethanol 35 °C, 3 h Imidazole derivatives nih.gov
Crosslinked poly(AMPS-co-AA) Benzil, aldehyde, ammonium acetate Solvent-free Not specified 2,4,5-Trisubstituted imidazoles ias.ac.in
γ-Al2O3 Nanoparticles Benzil, arylaldehyde, amines, NH4OAc Not specified Ultrasonic irradiation 1,2,4,5-Tetrasubstituted imidazoles mdpi.com
CoFe2O4 Nanoparticles Diketone, aldehyde, ammonium acetate Not specified Sonication 2,4,5-Trisubstituted imidazoles mdpi.com
Acidic Ionic Liquid Aldehydes, ammonium acetate, benzil/benzoin Not specified Ultrasonic irradiation 2,4,5-Trisubstituted imidazole derivatives mdpi.com

Solvent Minimization and Alternative Media for Synthesis

Reducing solvent usage or replacing conventional organic solvents with more environmentally benign alternatives is a cornerstone of green chemistry in imidazole synthesis.

Solvent-Free Synthesis : Several methods have been developed for the synthesis of imidazole derivatives under solvent-free conditions. ias.ac.in These reactions are often promoted by heat or microwave irradiation and can be highly efficient, offering advantages such as reduced waste, lower costs, and simpler work-up procedures. The use of a reusable polymeric catalyst in solvent-free conditions further enhances the green credentials of the synthesis. ias.ac.in

Water as a Solvent : Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. An eco-friendly approach for the synthesis of imidazole hybrids has been reported using water as the solvent. nih.gov These reactions, involving the substitution of a nitro group on an imidazole ring with a carbon nucleophile, can be carried out under microwave irradiation. nih.gov

Alternative Solvents : Deep eutectic solvents (DESs) and ionic liquids are being explored as greener alternatives to volatile organic compounds. mdpi.com They can act as both the solvent and the catalyst, are often recyclable, and can lead to high yields of imidazole products.

The table below highlights different approaches to solvent minimization and the use of alternative media in imidazole synthesis.

Table 3: Solvent Minimization and Alternative Media in Imidazole Synthesis

Approach Reactants Catalyst/Promoter Conditions Product Type Reference
Solvent-Free Benzil, aldehyde, ammonium acetate Crosslinked poly(AMPS-co-AA) Not specified 2,4,5-Trisubstituted imidazoles ias.ac.in
Water Nitroimidazole, active methylene (B1212753) compound Microwave irradiation 90 °C, 5-10 min Imidazole hybrids nih.gov
Ionic Liquid Aldehydes, ammonium acetate, benzil/benzoin Acidic Ionic Liquid Ultrasonic irradiation 2,4,5-Trisubstituted imidazole derivatives mdpi.com

Chemical Reactivity and Transformation Mechanisms of 5 Methyl 2 Oxoimidazole 4 Carboxamide

Electrophilic and Nucleophilic Reactivity of the Imidazole (B134444) Ring System

The imidazole ring is an aromatic heterocycle that possesses both electrophilic and nucleophilic characteristics. The imine nitrogen atom is basic and acts as a nucleophile, readily participating in coordination with metal ions wikipedia.orgresearchgate.net. Conversely, the ring carbons can be susceptible to nucleophilic attack, although the aromaticity of the system generally favors electrophilic substitution.

The reactivity of electrophiles and nucleophiles is often described by the Hard and Soft Acids and Bases (HSAB) theory, which predicts that soft electrophiles will preferentially react with soft nucleophiles, and hard electrophiles with hard nucleophiles nih.gov. Biological systems contain numerous nucleophilic sites, including the thiol group of cysteine and various nitrogen and oxygen atoms in proteins and nucleic acids beyondbenign.org. The specific reaction pathways of an electrophilic compound are determined by its ability to bind covalently to these biological nucleophiles nih.govbeyondbenign.org.

Rearrangement Pathways and Ring-Opening Reactions

The 2-oxoimidazole ring, under certain conditions, can undergo rearrangement or ring-opening reactions. These transformations are often initiated by oxidative stress or hydrolysis. Preliminary experiments on 2-oxo-imidazole-containing dipeptides (2-oxo-IDPs) have indicated that upon reaction with radicals, they can be degraded into a series of further oxidized products through the ring-opening of the imidazole core nih.gov.

While detailed mechanisms for 5-Methyl-2-oxoimidazole-4-carboxamide are not extensively documented, parallels can be drawn from related heterocyclic systems. For example, 5-hydroxyoxazole-4-carboxy derivatives, which share some structural similarities, have been found to be unstable and prone to hydrolytic ring-opening and subsequent decarboxylation nih.gov. This suggests that the integrity of the heterocyclic ring in such substituted systems can be compromised under hydrolytic conditions, representing a potential degradation pathway.

Hydrolytic Stability and Degradation Kinetics in Research Contexts

The stability of this compound in aqueous environments is a critical factor in research applications. While specific hydrolytic stability data for this compound is sparse, studies on other imidazole derivatives, such as nitroimidazoles, provide insights into their degradation kinetics. The degradation of several 4- and 5-nitroimidazoles in solution has been shown to follow first-order kinetics researchgate.netmdpi.com. This means the rate of degradation is directly proportional to the concentration of the compound.

A hypothetical degradation profile following first-order kinetics is illustrated below.

Table 1: Illustrative First-Order Degradation Kinetics of a 2-Oxoimidazole Derivative in Solution
Time (hours)Concentration (µM)% Remaining
0100.0100%
1289.189.1%
2479.479.4%
4863.163.1%
7250.150.1%

This table presents hypothetical data to demonstrate the concept of first-order degradation kinetics, where the half-life (t₀.₅), the time required for the concentration to decrease by 50%, is constant.

Photochemical Transformations and Photo-Degradation Mechanisms

Imidazole derivatives can be susceptible to photochemical transformations upon exposure to light, particularly UV radiation. The photo-oxidation of 2,4,5-triphenylimidazole (lophine) and its derivatives has been studied, revealing that the reaction can proceed through the formation of a stable planar quinoid oxidation-state structure, which is then attacked by self-sensitized singlet oxygen rsc.org. This mechanism, involving a 1,2-dioxetane-like intermediate, could be a plausible pathway for the photo-degradation of other imidazole-based materials, including 2-oxoimidazoles rsc.org.

Kinetic studies on the photodegradation of nitroimidazole derivatives have also shown that these compounds can be photolabile, with degradation often following first-order kinetics researchgate.net. The specific substituents on the imidazole ring play a crucial role in determining the photostability of the molecule researchgate.net. Therefore, the 5-methyl and 4-carboxamide groups on the 2-oxoimidazole ring would be expected to influence the rate and mechanism of any potential photo-degradation.

Metal Coordination Chemistry of Imidazole-4-carboxamide Ligands

The imidazole ring, particularly its unsubstituted imine nitrogen, is a well-established coordination site for a wide range of metal ions, making imidazole and its derivatives important ligands in coordination chemistry wikipedia.orgresearchgate.net. The carboxamide group can also participate in metal binding, allowing for more complex coordination modes.

Imidazole-4-carboxamide derivatives can function as versatile ligands, capable of coordinating to metal centers in several ways. These include acting as monodentate, bidentate, or bridging ligands to one or more metal centers mdpi.com. In related 5-amino-1-(aryl)-imidazole-4-carboxamide compounds, the ligand has been shown to exhibit bidentate behavior in forming metal chelates consensus.app.

The primary coordination site is typically the imine nitrogen of the imidazole ring. However, the carboxamide moiety offers a secondary binding site through its carbonyl oxygen, enabling chelation. This bidentate coordination can lead to the formation of stable five- or six-membered chelate rings with a metal ion, enhancing the stability of the resulting complex. The specific coordination mode adopted depends on factors such as the nature of the metal ion, the steric and electronic properties of other substituents on the ligand, and the reaction conditions.

A significant area of research involving imidazole-4-carboxamide derivatives is their use as artificial nucleobases in the construction of metal-mediated DNA base pairs. In this application, the natural hydrogen bonds of a base pair are replaced by coordinate bonds to a central metal ion.

The 2-oxo-imidazole-4-carboxamide (ImOA) nucleobase, an analogue of the title compound, has been successfully incorporated into DNA duplexes. Research has shown that ImOA can form stable, metal-mediated base pairs (ImOA–M–ImOA) in the presence of specific metal ions nih.govrsc.orgrsc.org. For example, Hg(II) ions can bridge two opposing ImOA bases, and this interaction is similar to the well-known T–Hg(II)–T base pair nih.govrsc.org. The formation of these artificial base pairs leads to a significant increase in the thermal stability of the DNA duplex. This stabilization effect is quantified by the change in the duplex melting temperature (ΔTm).

Table 2: Metal-Mediated Base Pairing Properties of 2-Oxo-Imidazole Nucleobase Analogues
Artificial Base PairMetal Ion (M)Increase in Duplex Melting Temperature (ΔTm)Reference
ImOC–M–ImOCCu(II)+20 °C nih.govrsc.org
ImOC–M–ImOCHg(II)+11 °C nih.govrsc.org
X–M–XCu(II)~+20 °C (antiparallel) nih.gov
X–M–XAg(I)Less stabilizing than Cu(II) nih.gov

ImOC = 2-oxo-imidazole-4-carboxylate; X = imidazole-4-carboxylate. This table summarizes the stabilizing effects of metal ion coordination within DNA duplexes containing imidazole-derived artificial nucleobases.

Similarly, the related nucleobase imidazole-4-carboxylate (ImC or X) has been shown to form stable base pairs with Cu(II) and Ag(I) ions, with the X–Cu(II)–X pair increasing the duplex melting temperature by approximately 20°C nih.gov. The coordination is proposed to involve both the N3 atoms and the carboxylate groups of the artificial bases rsc.org. This research highlights the potential of imidazole-4-carboxamide systems in developing metal-responsive DNA materials and constructing novel DNA-based nanostructures nih.govrsc.org.

Mechanistic Investigations and Reaction Pathway Elucidation

Spectroscopic Monitoring Techniques for Reaction Intermediates

Spectroscopic techniques are indispensable for the detection and characterization of transient intermediates formed during the synthesis of 5-methyl-2-oxoimidazole-4-carboxamide. These methods allow for real-time monitoring of the reaction progress and provide structural information about the species involved.

Commonly Employed Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for identifying reaction intermediates. By acquiring spectra at various time points during the reaction, it is possible to observe the appearance and disappearance of signals corresponding to starting materials, intermediates, and products. For the study of imidazole (B134444) ring formation, ¹H and ¹³C NMR are fundamental. In more advanced applications, specialized techniques such as in situ NMR can provide detailed information on the reaction kinetics and the structure of short-lived intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring changes in functional groups. For instance, the formation of the C=O group in the 2-oxoimidazole ring and the amide group (-CONH₂) can be tracked by the appearance of their characteristic absorption bands.

Mass Spectrometry (MS): Mass spectrometry can be used to detect the mass-to-charge ratio of intermediates, helping to confirm their molecular weight and elemental composition. Techniques like Electrospray Ionization (ESI-MS) can be coupled with liquid chromatography (LC-MS) to separate and identify different species present in the reaction mixture.

UV-Visible (UV-Vis) Spectroscopy: This technique is suitable for monitoring reactions involving chromophoric species. Changes in the electronic structure of the molecule during the reaction, such as the formation of the conjugated imidazole ring system, can lead to shifts in the absorption spectrum, which can be monitored over time to study the reaction kinetics.

While direct spectroscopic studies on the formation of this compound are not widely reported, the synthesis of other imidazole derivatives has been successfully monitored using these techniques. For example, the synthesis of 2-(furan-2-yl)-1H-imidazole has been monitored by UV spectroscopy researchgate.net.

Kinetic Studies of Formation and Transformation Pathways

Key Aspects of Kinetic Studies:

Determination of Reaction Rates: The rate of formation of this compound can be measured by monitoring the change in concentration of reactants or products over time using the spectroscopic techniques mentioned above.

Effect of Reactant Concentrations: By systematically varying the initial concentrations of the starting materials, the dependence of the reaction rate on each reactant can be determined. This helps in identifying the species involved in the rate-determining step.

Influence of Temperature: The effect of temperature on the reaction rate is studied to determine the activation parameters, such as the activation energy (Ea), which provides information about the energy barrier of the reaction.

Catalyst Effects: If a catalyst is used in the synthesis, kinetic studies can elucidate its role in the reaction mechanism, for instance, by determining how it affects the rate law and activation energy.

For instance, kinetic studies on the oxidative conversion of various imidazoles to imidazolones have been conducted, revealing a first-order dependence on the oxidant and fractional-order dependence on the imidazole and acid concentrations researchgate.net. Such studies provide a framework for how the kinetics of this compound formation could be investigated.

Isotopic Labeling Studies to Elucidate Reaction Mechanisms

Isotopic labeling is a powerful technique used to trace the fate of specific atoms during a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. acs.orgwikipedia.org By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), the position of that atom in the product can be determined using techniques like mass spectrometry or NMR spectroscopy.

Applications of Isotopic Labeling:

Tracing Reaction Pathways: By labeling different atoms in the starting materials for the synthesis of this compound, it would be possible to determine which atoms from the reactants are incorporated into specific positions of the final product. This can help to confirm or rule out proposed reaction intermediates and rearrangement steps.

Identifying Bond Cleavage and Formation: Isotopic labeling can provide evidence for specific bond-breaking and bond-forming events. For example, by labeling a specific nitrogen atom in a precursor, one could determine if it becomes part of the imidazole ring or is eliminated during the reaction.

Kinetic Isotope Effect (KIE): The rate of a reaction can be affected by isotopic substitution at or near a position involved in bond cleavage in the rate-determining step. Measuring the KIE can provide strong evidence for the mechanism of this step.

While specific isotopic labeling studies on this compound were not found, this technique is widely applied in the study of heterocyclic ring formation. For instance, stable isotope labeling is a key tool in metabolic flux analysis and in understanding complex biochemical pathways involving heterocyclic compounds acs.org. The deconstruction-reconstruction strategy for pyrimidines using labeled amidines is a prime example of how isotopic labeling can be used to understand and manipulate heterocyclic synthesis nih.gov.

Computational Quantum Chemical Calculations for Reaction Mechanism Elucidation

Computational quantum chemistry has become an invaluable tool for investigating reaction mechanisms, providing detailed insights into the energetics and structures of reactants, intermediates, transition states, and products. These calculations can complement experimental studies and help to rationalize observed reactivity.

Contributions of Computational Chemistry:

Mapping Reaction Energy Profiles: Quantum chemical calculations, often using Density Functional Theory (DFT), can be used to compute the potential energy surface of a reaction. This allows for the identification of the lowest energy pathway from reactants to products, including the structures and energies of all intermediates and transition states.

Characterization of Transition States: The geometry of the transition state, which corresponds to the highest energy point along the reaction coordinate, can be calculated. Analysis of the transition state structure provides crucial information about the bond-breaking and bond-forming processes occurring in the rate-determining step.

Prediction of Reaction Kinetics: From the calculated activation energies, it is possible to estimate theoretical reaction rates and compare them with experimental data. This can help to validate the proposed mechanism.

Solvent Effects: Computational models can also incorporate the effects of the solvent on the reaction mechanism, providing a more realistic picture of the reaction in solution.

Derivatization and Analogue Development Based on the 5 Methyl 2 Oxoimidazole 4 Carboxamide Scaffold

Design Principles for Structural Modification of the Imidazole-4-carboxamide Core

The structural modification of the imidazole-4-carboxamide core is guided by established medicinal chemistry principles aimed at enhancing desired biological activities and drug-like properties. Structure-activity relationship (SAR) studies on analogous heterocyclic compounds, such as 2-phenyl-oxazole-4-carboxamides and benzimidazoles, offer insights into key design strategies. A primary principle involves exploring the spatial and electronic requirements of the target receptor or enzyme. Modifications are designed to probe interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Key design principles include:

Scaffold Hopping and Bioisosterism: Replacing the core imidazole (B134444) ring or the carboxamide group with other chemical moieties that retain similar biological activity but possess improved properties. This strategy aims to discover novel chemical spaces and enhance pharmacokinetic profiles.

Conformational Rigidity: Introducing cyclic structures or rigid linkers to lock the molecule into a bioactive conformation. This can lead to increased potency and selectivity.

Modulation of Physicochemical Properties: Altering substituents to fine-tune properties like lipophilicity (logP), solubility, and metabolic stability. For instance, the introduction of polar groups can enhance solubility, while fluorination can block metabolic hotspots.

Structure-Based Design: Utilizing computational modeling and X-ray crystallography data of the target protein to design analogues that fit optimally into the binding site.

Investigations into related structures, such as 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives, have demonstrated that modifications at various positions can significantly impact biological activity, providing a rationale for similar explorations on the 5-Methyl-2-oxoimidazole-4-carboxamide scaffold nih.gov.

Synthesis of N-Substituted Imidazole-4-carboxamide Derivatives

The synthesis of N-substituted derivatives is a common strategy to explore the chemical space around the imidazole core and modulate the compound's properties. While specific literature on the N-substitution of this compound is limited, general methods for N-alkylation and N-arylation of imidazole rings are well-established. These reactions typically involve the deprotonation of the imidazole nitrogen followed by reaction with an electrophile.

A general synthetic approach involves reacting the parent imidazole with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate solvent like dimethylformamide (DMF) or acetonitrile (B52724). This generates the imidazolate anion, which then acts as a nucleophile, attacking an alkyl or aryl halide to form the N-substituted product.

For example, the synthesis of novel N-substituted benzimidazole derivatives has been achieved by reacting the benzimidazole core with various functionalized halides in a basic medium nih.gov. A similar strategy could be applied to the this compound scaffold.

Table 1: Examples of Reagents for N-Substitution of Imidazole Scaffolds

Reagent ClassSpecific ExamplePotential Substitution
Alkyl HalidesMethyl IodideN-Methyl
Benzyl BromideN-Benzyl
Aryl HalidesFluorobenzeneN-Phenyl
Acyl HalidesAcetyl ChlorideN-Acetyl

This table is illustrative and based on general imidazole chemistry, not specific to this compound.

Modification of the Carboxamide Moiety (e.g., via Amide Bond Transformations)

The carboxamide group is a crucial functional group that often participates in key hydrogen bonding interactions with biological targets. Its modification is a key strategy in analogue development. Transformations can include altering the substituents on the amide nitrogen or replacing the entire amide bond with a bioisostere.

Synthesis of novel carboxamide derivatives often involves the coupling of a carboxylic acid precursor with a diverse range of amines. Standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) are commonly employed. For instance, the synthesis of novel isoxazole-carboxamide derivatives was achieved through the coupling of 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid with various aniline (B41778) derivatives using EDC and 4-dimethylaminopyridine (DMAP) nih.govresearchgate.net.

Further modifications could involve the reduction of the amide to an amine, or its hydrolysis back to the carboxylic acid, which can then be used as a handle for further functionalization.

Introduction of Diverse Substituents at Imidazole Ring Positions (e.g., C-2, C-5)

Introducing substituents at different positions on the imidazole ring is a fundamental strategy for exploring SAR. For the this compound scaffold, the C-2 and C-5 positions (already substituted with a methyl group) are primary targets for modification.

C-2 Position: The C-2 position of the 2-oxoimidazole ring is adjacent to the nitrogen atoms and can be functionalized through various methods. For related benzimidazole-4-carboxamide derivatives, introducing five- or six-membered N-heterocyclic moieties at the C-2 position has led to potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1) nih.gov.

C-5 Position: The existing methyl group at the C-5 position can be modified or replaced with other functional groups. For example, replacing the methyl group with larger alkyl groups, halogens, or electron-withdrawing groups could significantly alter the electronic and steric properties of the molecule, potentially influencing its biological activity. Synthetic strategies to achieve this might involve starting from a different precursor or developing a method for the direct functionalization of the C-5 methyl group.

Exploration of Bioisosteric Replacements in Research

Bioisosteric replacement is a powerful tool in medicinal chemistry used to improve potency, selectivity, and pharmacokinetic properties by replacing a functional group with another that has similar physical or chemical properties cambridgemedchemconsulting.com.

Carboxamide Bioisosteres: The carboxamide bond is often a target for bioisosteric replacement to enhance metabolic stability and cell permeability. Common bioisosteres for the amide group include heterocyclic rings like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles drughunter.comnih.gov. These five-membered heterocycles can mimic the hydrogen bonding properties and geometry of the amide bond nih.gov. Studies on benzamide analogues have explored replacements such as esters, thioamides, sulfonamides, ureas, and triazoles to modulate biological activity nih.gov.

Imidazole Ring Bioisosteres: The imidazole ring itself can be replaced with other five-membered heterocycles such as oxazole, thiazole, pyrazole, or isoxazole (B147169). This "scaffold hopping" approach can lead to the discovery of new chemical series with potentially improved properties researchgate.net. For example, research on 2-phenyl-oxazole-4-carboxamide derivatives has identified potent apoptosis inducers, highlighting the potential of related scaffolds researchgate.net.

Table 2: Common Bioisosteric Replacements for the Carboxamide Moiety

Original GroupBioisosteric ReplacementRationale for Replacement
Carboxamide (-CONH-)1,2,4-OxadiazoleMimics H-bond acceptor properties, improved metabolic stability.
1,2,3-TriazoleMimics trans-amide geometry, synthetically accessible. nih.gov
Thioamide (-CSNH-)Alters electronic properties and H-bonding capacity. nih.gov
Sulfonamide (-SO2NH-)Increased lipophilicity and metabolic stability. nih.gov

Computational Chemistry and Molecular Modeling Studies of 5 Methyl 2 Oxoimidazole 4 Carboxamide

Quantum Mechanical Studies for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Techniques like Density Functional Theory (DFT) are commonly used to perform these calculations for imidazole (B134444) derivatives. nih.govrsc.org By solving approximations of the Schrödinger equation, QM studies can predict a variety of molecular characteristics for 5-Methyl-2-oxoimidazole-4-carboxamide.

Detailed research findings from such studies typically include:

Optimized Geometry: Calculation of the most stable three-dimensional conformation of the molecule, providing precise bond lengths and angles.

Electronic Properties: Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Electrostatic Potential (ESP) Map: Visualization of the charge distribution across the molecule. The ESP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting non-covalent interactions, such as hydrogen bonding, and sites susceptible to metabolic attack. For this compound, the oxygen and nitrogen atoms of the oxoimidazole and carboxamide groups are expected to be electron-rich regions.

Reactivity Descriptors: Calculation of global reactivity descriptors like electronegativity, chemical hardness, and softness, which provide a quantitative measure of the molecule's reactivity. nih.gov

Charge Analysis: Methods like Natural Population Analysis can reveal the partial atomic charges on each atom, offering further insight into the molecule's polarity and intermolecular interaction potential. rsc.org

Table 1: Hypothetical Quantum Mechanical Descriptors for this compound This table presents theoretical data based on typical values for similar heterocyclic compounds.

DescriptorPredicted ValueSignificance
HOMO Energy-6.5 eVRegion of electron donation (nucleophilicity)
LUMO Energy-1.2 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap (ΔE)5.3 eVIndicator of chemical reactivity and stability
Dipole Moment~4.5 DMeasure of overall molecular polarity
Chemical Hardness (η)2.65 eVResistance to change in electron configuration

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods provide a static picture, molecular dynamics (MD) simulations introduce temperature and time, allowing for the observation of a molecule's dynamic behavior. An MD simulation of this compound, typically placed in a simulated aqueous environment, can reveal important dynamic properties. usp.br

Key findings from MD simulations include:

Conformational Flexibility: The carboxamide group (-CONH2) can rotate relative to the imidazole ring. MD simulations track the dihedral angles over time to identify the most populated, low-energy conformations and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site.

Solvation and Hydrogen Bonding: Simulations explicitly model the interactions between the compound and surrounding water molecules. They can quantify the number and lifetime of hydrogen bonds formed by the amide and oxoimidazole groups, providing insight into the molecule's solubility and how it interacts in a biological medium.

Interaction with Biomolecules: When co-simulated with a protein or other macromolecule, MD can model the stability of the ligand-receptor complex, showing how intermolecular interactions (hydrogen bonds, hydrophobic contacts) evolve and persist over time. usp.br

Molecular Docking Investigations for Ligand-Target Interaction Hypothesis Generation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. acs.orgnih.gov For this compound, docking studies would be performed against various protein targets implicated in disease to generate hypotheses about its potential mechanism of action.

The process involves:

Preparation: Obtaining the 3D structures of both the ligand (this compound) and the target protein (often from a database like the Protein Data Bank).

Docking Algorithm: Using software to systematically sample a large number of orientations and conformations of the ligand within the protein's binding site.

Scoring: Evaluating each pose using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate a more favorable interaction.

Analysis: Visual inspection of the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts. mdpi.comrsc.org

Docking studies can hypothesize that the carboxamide and oxo groups of this compound act as key hydrogen bond donors and acceptors, while the imidazole ring could engage in pi-stacking with aromatic amino acid residues in the target's active site. nih.gov

Table 2: Example of Molecular Docking Results for this compound Against Hypothetical Kinase Targets This table illustrates the type of data generated from a molecular docking experiment.

Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Kinase A-7.8Asp165 (H-bond), Phe80 (pi-stacking)
Kinase B-6.5Glu102 (H-bond), Val34 (hydrophobic)
Kinase C-8.2Lys48 (H-bond), Tyr157 (H-bond), Trp84 (pi-stacking)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies for Compound Design

QSAR and SAR are essential methodologies for optimizing lead compounds. acs.org SAR describes the relationship between a molecule's structure and its biological activity in a qualitative manner. QSAR takes this a step further by creating a mathematical model that quantitatively correlates chemical structure with activity. nih.govresearchgate.net These studies are performed on a series of structurally related imidazole carboxamide analogues to guide the design of more potent compounds.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For a series of imidazole carboxamides, a wide range of descriptors would be generated. nih.gov

Constitutional (2D) Descriptors: These include molecular weight, atom counts, bond counts, and topological indices that describe molecular branching and size. nih.gov

Physicochemical Descriptors: These quantify properties like hydrophobicity (logP), molar refractivity (steric bulk), and polar surface area (PSA).

Electronic Descriptors: Derived from quantum mechanics, these include dipole moment, partial charges on atoms, and HOMO/LUMO energies.

3D Descriptors: These capture the three-dimensional shape of the molecule, such as surface area and volume.

Following generation, statistical methods are used to select a subset of non-correlated descriptors that have the most significant impact on biological activity.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Imidazole Derivatives

Descriptor ClassExample DescriptorsProperty Represented
PhysicochemicalSlogPHydrophobicity/Lipophilicity researchgate.net
TopologicalWiener IndexMolecular branching and compactness
ElectronicDipole MomentMolecular polarity
StericMolar Refractivity (MR)Molecular volume and polarizability nih.gov
ConstitutionalH-bond Acceptor CountPotential for hydrogen bonding nih.gov

Once descriptors are selected, a statistical method is used to build the QSAR equation.

Multiple Linear Regression (MLR): This is one of the simplest and most common methods. It generates a linear equation that relates the biological activity (dependent variable) to the selected molecular descriptors (independent variables). nih.govimist.ma An example model might look like: pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... The statistical quality of the model is assessed using parameters like the correlation coefficient (R²) and the cross-validation coefficient (Q²). nih.govresearchgate.net

Partial Least Squares (PLS): A method related to MLR that is particularly useful when descriptors are numerous and may be inter-correlated. nih.gov

Artificial Neural Networks (ANN): These are more complex, non-linear machine learning models inspired by the human brain. usp.br ANNs can often capture more intricate relationships between structure and activity than linear methods, potentially leading to more predictive models, especially for large and diverse datasets.

The insights gained from SAR, QSAR, and docking are used to design new, improved molecules through two main strategies. nih.gov

Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It relies solely on the information from a set of active and inactive molecules. Techniques include:

Pharmacophore Modeling: Identifies the common 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. This pharmacophore model then serves as a template to design new molecules or search databases for novel scaffolds.

QSAR-Informed Design: The QSAR model itself can be used to predict the activity of virtual compounds before they are synthesized. For instance, if the model shows that lower hydrophobicity increases activity, new analogues of this compound would be designed with more polar substituents.

Structure-Based Design (SBDD): This approach is used when the 3D structure of the target is known. acs.org It is a more direct design method.

Docking-Informed Design: Analysis of the docking pose of this compound can reveal opportunities for improvement. For example, if an empty hydrophobic pocket is observed near the methyl group, a new analogue could be designed with a larger alkyl group to fill that pocket and increase binding affinity. nih.gov Similarly, if a potential hydrogen bond with a backbone residue is not being made, the scaffold can be modified to introduce a suitable functional group at that position. nih.gov

Prediction of Synthetic Accessibility and Reactivity Profiles

Computational methods serve as a powerful tool in modern drug discovery and chemical synthesis, offering predictive insights into the feasibility of synthesizing a molecule and its likely chemical behavior. For this compound, while specific computational studies are not extensively documented in publicly available literature, its synthetic accessibility and reactivity profile can be predicted based on established synthetic routes for analogous structures and general principles of computational chemistry applied to its constituent functional groups.

Predicted Synthetic Accessibility:

The synthesis of this compound is predicted to be of moderate complexity. The synthetic accessibility can be evaluated by considering established methods for the formation of the core 2-oxoimidazole ring and the introduction of the carboxamide and methyl groups. Retrosynthetic analysis suggests that the molecule can be constructed from simpler, commercially available precursors.

Several synthetic strategies are plausible for the construction of the 2-oxoimidazole core. One common approach involves the cyclization of an appropriate acyclic precursor. For instance, the reaction of an alpha-amino acid derivative with a source of carbonyl, such as phosgene (B1210022) or its equivalents, is a known method for forming 2-oxoimidazolidine rings, which can be subsequently oxidized or modified to the desired oxoimidazole. acs.org Another potential route could involve the construction of the imidazole ring first, followed by oxidation to introduce the 2-oxo functionality.

The introduction of the C4-carboxamide and C5-methyl groups can be achieved through various means. The carboxamide group is typically introduced by the amidation of a corresponding carboxylic acid or ester. Therefore, a key intermediate would be 5-methyl-2-oxoimidazole-4-carboxylic acid. The synthesis of related imidazole-4-carboxamides has been reported, often starting from commercially available aminoimidazole carboxamide (AICA) or its derivatives. nih.gov

A plausible synthetic pathway could start from a substituted glycinamide (B1583983) derivative which undergoes cyclization to form the 2-oxoimidazole ring. Alternatively, a pre-formed imidazole ring could be functionalized. For example, a 5-methylimidazole-4-carboxylate ester could be synthesized and subsequently oxidized at the 2-position, followed by amidation.

The predicted synthetic accessibility is summarized in the table below, based on common organic synthesis reactions and the availability of starting materials.

Table 1: Predicted Synthetic Accessibility of this compound

Parameter Predicted Assessment Rationale
Number of Synthetic Steps 3-5 Based on retrosynthetic analysis from common starting materials.
Starting Material Availability High Precursors like substituted amino acids and imidazoles are generally available.
Key Reactions Cyclization, Oxidation, Amidation Standard and well-documented organic reactions.

Predicted Reactivity Profile:

The reactivity of this compound is governed by the interplay of its functional groups: the 2-oxoimidazole ring, the methyl group, and the carboxamide side chain. Computational analysis of related structures can help predict the key aspects of its reactivity.

The imidazole ring is aromatic and contains two nitrogen atoms, making it amphoteric. wikipedia.org It can act as both a weak acid and a weak base. The presence of the electron-withdrawing 2-oxo group is expected to decrease the basicity of the ring nitrogens and increase the acidity of the N-H proton compared to a simple imidazole. wikipedia.org The C=C double bond within the ring is electron-rich and susceptible to electrophilic attack, although this is tempered by the oxo group.

The carboxamide group at the 4-position is also electron-withdrawing and will influence the electronic properties of the imidazole ring. It can participate in hydrogen bonding, both as a donor (N-H) and an acceptor (C=O), which is crucial for its interaction with biological targets. The amide bond itself is relatively stable but can be hydrolyzed under acidic or basic conditions.

The methyl group at the 5-position is electron-donating and will slightly increase the electron density of the imidazole ring, potentially influencing the regioselectivity of electrophilic substitution reactions.

Computational studies on related imidazole derivatives have often focused on their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are key to understanding reactivity. nih.gov For this compound, the HOMO is likely to be localized on the imidazole ring, while the LUMO may be distributed over the conjugated system including the oxo and carboxamide groups. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and stability. nih.gov

A summary of the predicted reactivity profile is presented in the following table.

Table 2: Predicted Reactivity Profile of this compound

Feature Predicted Reactivity Influencing Factors
Acid-Base Properties Weakly acidic (N-H) and weakly basic (ring nitrogens) Imidazole core, electron-withdrawing oxo and carboxamide groups. wikipedia.org
Electrophilic Attack Possible at the C=C bond, but deactivated Electron-withdrawing groups reduce ring nucleophilicity.
Nucleophilic Attack Possible at the carbonyl carbons (C2 and carboxamide) Polarization of the C=O bonds.
Hydrogen Bonding Strong donor and acceptor capabilities N-H protons and C=O oxygens of the oxo and carboxamide groups.

| Hydrolytic Stability | Amide bond is susceptible to hydrolysis | Can be cleaved under strong acidic or basic conditions. |

Research Methodologies for Investigating Biological Interactions of 5 Methyl 2 Oxoimidazole 4 Carboxamide

In Vitro Enzyme Inhibition and Activation Assays: Methodological Considerations

In vitro enzyme assays are fundamental for determining if a compound like 5-Methyl-2-oxoimidazole-4-carboxamide can modulate the activity of specific enzymes. The imidazole (B134444) scaffold is known to interact with a variety of enzymes, such as cytochrome P450-dependent enzymes and protein kinases. nih.govnih.govdergipark.org.tr Methodological considerations are crucial for obtaining reliable and reproducible data.

A common technique is the continuous spectrophotometric assay, which allows for the real-time monitoring of enzyme activity by measuring changes in absorbance. nih.gov For example, in studies of related compounds like 5-aminoimidazole-4-carboxamide (B1664886) ribotide, spectrophotometric assays were used to determine inhibition constants (Ki) and distinguish between different inhibition types (e.g., competitive vs. non-competitive). nih.gov The design of these assays often involves selecting an appropriate substrate that produces a chromogenic or fluorogenic product upon enzymatic conversion.

For broader screening, commercially available assay kits are frequently utilized. chemmethod.com These kits provide standardized reagents and protocols for specific enzyme targets, such as dipeptidyl peptidase-IV (DPP-IV). chemmethod.com The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. chemmethod.comnih.gov

Key methodological considerations include the choice of buffer, pH, temperature, and substrate concentration, all of which can influence enzyme kinetics and inhibitor binding. wikipedia.org It is also important to perform control experiments to account for any intrinsic absorbance or fluorescence of the test compound.

Table 1: Methodological Considerations for In Vitro Enzyme Assays
ParameterConsiderationExample Technique/RelevanceReference
Assay TypeChoice between continuous monitoring or endpoint measurement.Continuous spectrophotometric assays allow for real-time kinetic analysis. nih.gov
Enzyme TargetImidazole derivatives are known to target protein kinases and cytochrome P450 enzymes.Screening a library of imidazole compounds against a panel of 24 protein kinases. nih.gov
Data AnalysisDetermination of key inhibitory parameters.Calculation of IC50 values; determination of Ki and inhibition type (competitive, non-competitive). nih.govnih.gov
Assay ConditionsOptimization of pH, temperature, and buffer components.Imidazole itself can act as a buffer in the pH range of 6.2 to 7.8. wikipedia.org
ControlsInclusion of positive, negative, and vehicle controls.DMSO is often used as a vehicle for dissolving compounds, requiring a DMSO-only control. acs.org

Receptor Binding Studies: Experimental Designs and Analytical Approaches

Receptor binding studies are designed to quantify the affinity of a compound for a specific biological receptor. These studies are critical for understanding the pharmacodynamics of imidazole derivatives. mdpi.comnih.gov

A primary experimental method is the radioligand binding assay. researchgate.net In this approach, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its binding affinity (Ki). researchgate.net For instance, studies on benzimidazolone-carboxamide derivatives evaluated their affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors using this method. researchgate.net

In addition to experimental assays, computational methods are increasingly used as analytical approaches. mdpi.comnih.gov Molecular docking is a powerful in silico technique that predicts the preferred orientation and binding affinity of a molecule to a target protein. mdpi.comnih.gov This method was used to analyze the binding modes of novel imidazole analogs in the active sites of HIV-1 reverse transcriptase and glucosamine-fructose-6-phosphate synthase. mdpi.com Such simulations can provide insights into the specific amino acid interactions that stabilize the ligand-receptor complex, guiding the design of more potent and selective compounds. nih.gov More advanced computational models, including machine learning algorithms, can be built to predict the agonist or antagonist activity of compounds at specific receptors, such as the Pregnane X Receptor (PXR). mdpi.com

Table 2: Approaches in Receptor Binding Studies
ApproachDescriptionKey OutputReference
Radioligand Binding AssayAn experimental method measuring the displacement of a known radiolabeled ligand from a receptor by the test compound.Binding affinity constant (Ki). researchgate.net
Molecular DockingA computational method that predicts the binding mode and affinity of a ligand within the active site of a receptor.Binding score (e.g., kcal/mol) and visualization of protein-ligand interactions. mdpi.comnih.gov
Functional AssaysExperimental assays that measure the functional response of a cell or tissue upon receptor binding (e.g., agonist vs. antagonist activity).Intrinsic activity (i.a.) and potency (e.g., pKb). researchgate.net
Predictive ModelingMachine learning models trained on known ligand-receptor data to predict the activity of new compounds.Probability of agonist/antagonist activity. mdpi.com

Development and Application of this compound as Molecular Probes in Chemical Biology

The unique structural and electronic properties of the imidazole ring make it an excellent scaffold for the development of molecular probes. nih.gov These probes are valuable tools for studying biological processes, visualizing cellular components, and identifying drug targets. nih.govmdpi.com A compound like this compound could be chemically modified to serve as a molecular probe.

One major application is in the development of fluorescent probes. nih.gov By conjugating the imidazole core to a fluorophore or by modifying the scaffold to induce fluorescence, researchers can create probes for bioimaging. nih.govnih.gov For example, certain imidazole derivatives have been shown to exhibit fluorescence and have been successfully used as lysosome-staining probes in live-cell imaging. nih.gov The development of fluorophores based on the reaction of Morita–Baylis–Hillman acetates with imidazole has led to molecules with aggregation-induced emission properties, which are particularly useful for fluorogenic labeling. nih.govacs.orgresearchgate.net

Furthermore, imidazole-based small molecules can be designed as chemical probes to investigate specific biological pathways. mdpi.com For instance, a library of pyrroloimidazoles was synthesized and screened in a phenotypic assay for neurite outgrowth, identifying probes that could be used to study axon regeneration. mdpi.com The development of such probes often involves synthesizing a series of analogs to establish structure-activity relationships, ensuring that the probe retains the desired biological activity while incorporating a reporter tag (like a fluorophore) or a reactive group for conjugation. nih.gov

Table 3: Applications of Imidazole-Based Molecular Probes
Application AreaDescription of UseExampleReference
Live-Cell ImagingUse of fluorescent imidazole derivatives to visualize specific organelles or cellular structures.Developing imidazole derivatives as lysosomal trackers. nih.govnih.gov
Fluorogenic LabelingProbes that become fluorescent upon binding to a specific target or reacting within a particular environment.Creating fluorophores with aggregation-induced emission from an imidazole-cinnamic scaffold. nih.govacs.org
Pathway InvestigationSmall molecule probes designed to modulate a specific biological pathway for research purposes.Synthesizing imidazole-containing molecules to serve as chemical probes for neurite growth research. mdpi.com
Diagnostic AgentsProbes that can detect pathological markers or changes in biological systems.The potential use of imidazole derivatives as diagnostic agents and pathologic probes is a growing area of research. nih.gov

Strategies for Biological Target Identification of Imidazole-Based Compounds

Identifying the specific molecular target(s) of a biologically active small molecule is a critical yet challenging step in drug discovery and chemical biology. nih.govresearchgate.net Several strategies can be employed to identify the targets of imidazole-based compounds.

Affinity-based approaches are widely used and involve modifying the small molecule to act as a "bait" to capture its binding partners. nih.gov

Affinity Pull-Down: The imidazole compound is immobilized on a solid support (e.g., agarose (B213101) beads) or conjugated to an affinity tag like biotin. nih.gov This "probe" is incubated with a cell lysate, and any proteins that bind to it are isolated and subsequently identified using mass spectrometry. nih.gov A crucial first step is a structure-activity relationship (SAR) analysis to determine where the tag can be placed without disrupting the compound's biological activity. nih.govfrontiersin.org

Photo-affinity Labeling: This method uses a probe that contains a photoreactive group. Upon exposure to UV light, the probe forms a covalent bond with its target protein, allowing for more stringent purification and reducing the identification of non-specific binders. researchgate.net

Label-free approaches identify targets by observing how the native, unmodified compound affects the proteome. nih.gov

Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that a protein becomes more resistant to protease digestion when it is bound to a small molecule ligand. nih.gov Cell lysates are treated with the compound and then with a protease; the proteins that are protected from degradation are identified by mass spectrometry as potential targets. nih.gov

Genetic and Phenotypic Approaches provide an alternative route to target identification. nih.govfrontiersin.org

Forward Genetic Screens: A population of organisms (e.g., yeast, plants) is mutagenized and then screened for resistance to the imidazole compound. nih.govfrontiersin.org Identifying the gene that is mutated in the resistant individuals can reveal the drug's target or a key component of the pathway it affects. nih.govfrontiersin.org

Phenotypic Screening: A library of compounds is screened against a specific biological process or phenotype. nih.govfrontiersin.org This can be followed by biochemical or proteomic analyses to narrow down the potential targets responsible for the observed phenotype. nih.govfrontiersin.org

Table 4: Comparison of Target Identification Strategies
StrategyPrincipleAdvantagesLimitationsReference
Affinity Pull-DownImmobilized "bait" molecule captures binding partners from a lysate.Directly isolates binding proteins.Requires chemical modification of the compound; risk of identifying non-specific binders. nih.govresearchgate.net
DARTS (Label-Free)Ligand binding protects the target protein from protease digestion.Uses the unmodified compound; applicable to a wide range of proteins.May not work for all protein-ligand interactions; requires sensitive detection methods. nih.gov
Forward GeneticsIdentifies mutations that confer resistance to the compound.Unbiased, in vivo approach; straightforward experimental setup.May not identify essential gene targets; gene redundancy can be a problem. nih.govfrontiersin.org

Mechanistic Studies of Biological Activity at the Molecular Level (e.g., DNA interactions, protein binding, nucleobase functionalities)

Understanding how this compound interacts with biological macromolecules at the molecular level is key to defining its mechanism of action. The imidazole scaffold is known for its ability to participate in diverse weak interactions, allowing its derivatives to bind to a wide range of enzymes and receptors. nih.govnih.gov

Protein Binding: The electron-rich nature of the imidazole ring facilitates binding to protein targets. nih.govnih.gov Mechanistic studies often focus on how this binding inhibits enzyme function. For example, many imidazole-based antifungal agents act by inhibiting the cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.govdergipark.org.tr The nitrogen atoms of the imidazole ring can coordinate with the heme iron in such enzymes. wikipedia.org

DNA Interactions and Nucleobase Functionalities: The structure of this compound is closely related to naturally occurring nucleobase precursors, suggesting potential interactions with DNA and its associated enzymes. nih.gov Specifically, the 2-oxo-imidazole-4-carboxamide (ImOA) nucleoside has been investigated for its role in forming artificial metal-mediated base pairs within DNA duplexes. rsc.org The 2-carbonyl group is thought to act as a hydrogen bond acceptor for amino acids in DNA polymerases and helps the nucleoside adopt a conformation suitable for base pairing. rsc.org

The related compound 5-aminoimidazole-4-carboxamide (Z-base) is an intermediate in purine (B94841) biosynthesis and is considered an "ambiguous" nucleobase due to the rotational flexibility of its carboxamide group. nih.gov Studies have shown that when incorporated into a DNA template, DNA polymerase recognizes the Z-base as an adenine-like nucleobase, preferentially incorporating thymine (B56734) opposite it. nih.gov Some imidazole derivatives may also exert their biological effects by interfering with DNA replication and repair processes, potentially leading to DNA damage and inducing apoptosis in target cells. nih.gov

Table 5: Summary of Molecular-Level Interactions
Interaction TypeMolecular TargetMechanismRelevance to ImidazolesReference
Protein BindingEnzymes (e.g., Cytochrome P450, Kinases)Inhibition of catalytic activity through binding to the active site.A primary mechanism for antifungal and anticancer imidazole drugs. nih.govnih.gov
Metal CoordinationMetalloenzymes (e.g., Hemoglobin)The imidazole nitrogen coordinates with a metal cofactor (e.g., iron).A key interaction in many biological systems, such as in the amino acid histidine. wikipedia.org
Nucleobase FunctionalityDNA/RNAActs as an artificial or ambiguous nucleobase, affecting replication and transcription.The related Z-base is recognized as an A-like base by DNA polymerase. nih.gov
Metal-Mediated Base PairingDNA DuplexThe 2-oxo-imidazole-4-carboxamide structure can form a base pair stabilized by a metal ion (e.g., Cu(II)).Potential application in constructing metal-responsive DNA nanodevices. rsc.org
DNA DamageDNAInterference with DNA replication and repair enzymes.A potential mechanism for the anticancer activity of some imidazole derivatives. nih.gov

Design and Synthesis of Photoactivatable Derivatives for Optogenetic or Photopharmacological Research

Photopharmacology is an emerging field that uses light to control the activity of drugs with high spatiotemporal precision. Designing photoactivatable derivatives of a compound like this compound involves incorporating a light-sensitive chemical group (a photoswitch) into its structure.

The design process begins with understanding the photochemistry of the imidazole scaffold and potential photoswitches. Studies on lophine (2,4,5-triphenylimidazole) and its derivatives have shown that their photostability can be tuned by chemical modification. rsc.org Certain derivatives undergo rapid photo-oxidation, a property that could potentially be harnessed for controlled activation or deactivation. rsc.org

A common strategy involves incorporating known photochromic molecules, such as diarylethenes, into the imidazole structure. rsc.org Diarylethenes can reversibly switch between two isomers with different absorption spectra and, often, different biological activities upon irradiation with light of specific wavelengths. The synthesis of imidazole-based diarylethenes has been reported, demonstrating that their photophysical properties can be adjusted by changing substituents. rsc.org

The synthesis of such derivatives requires careful planning to attach the photoswitchable moiety without abolishing the parent molecule's biological activity. This often involves multi-step synthesis, potentially using visible-light-mediated reactions, which offer mild and efficient conditions. researchgate.net The ultimate goal is to create a derivative that is inactive in the dark but can be "switched on" with a specific wavelength of light at a desired location, providing precise control over its biological effects for research or therapeutic purposes.

Table 6: Design and Synthesis Considerations for Photoactivatable Derivatives
ConsiderationDescriptionExample/StrategyReference
Choice of PhotoswitchSelecting a light-sensitive moiety that can be toggled between an active and inactive state.Incorporating a diarylethene or azobenzene (B91143) group into the imidazole scaffold. rsc.org
Photochemical PropertiesEnsuring the derivative responds to specific, biologically compatible wavelengths of light (e.g., visible or near-infrared).Modifying substituents to shift the absorption spectrum away from UV to prevent cell damage. rsc.org
Synthesis StrategyDeveloping a chemical route to link the photoswitch to the imidazole core.Utilizing modern synthetic methods like visible-light-mediated reactions for efficient bond formation. researchgate.net
Biological ActivityVerifying that one isomeric state of the photoswitchable derivative is biologically inactive while the other is active.Structure-activity relationship (SAR) studies to guide the placement of the photoswitch. nih.govfrontiersin.org
PhotostabilityEnsuring the molecule can undergo repeated switching cycles without significant degradation.Studying the photo-oxidation reactions of the imidazole core to enhance stability. rsc.org

Advanced Analytical Techniques for Characterization and Quantification in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Methyl-2-oxoimidazole-4-carboxamide, ¹H NMR and ¹³C NMR would be the primary experiments.

¹H NMR would identify all hydrogen atoms (protons). Key expected signals would include those for the methyl (CH₃) group, the N-H protons of the imidazole (B134444) ring and the amide (-CONH₂) group, and the C-H proton on the imidazole ring, if present. The chemical shift (δ, in ppm) of each signal would indicate its electronic environment, and spin-spin coupling patterns would reveal adjacent protons.

¹³C NMR provides information on the carbon skeleton. Distinct signals would be expected for the methyl carbon, the carbonyl carbons of the oxo group and the carboxamide, and the two sp²-hybridized carbons of the imidazole ring.

2D NMR Techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, confirming the final structure. For instance, an HMBC experiment would show a correlation between the methyl protons and the C5 carbon of the imidazole ring.

In studies of related imidazole derivatives, tautomerization can sometimes complicate NMR spectra, leading to broadened signals or the appearance of multiple sets of signals representing different tautomeric forms. nih.gov For example, research on 2-phenyl-1H-imidazole-4(5)-carbaldehyde showed that fast tautomerization can impede conventional ¹³C NMR measurements in solution, a challenge that can be overcome using solid-state NMR. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Structurally Similar Compounds Note: This table presents data for analogous compounds to illustrate expected values, as specific data for this compound is not available.

CompoundTechniqueKey Chemical Shifts (δ, ppm)Source
Ethyl 5-methyl-1H-imidazole-4-carboxylate¹³C NMRSignals for methyl, ethyl, and imidazole ring carbons are distinct and used for structural confirmation. chemicalbook.com
2-Phenyl-1H-imidazole-4(5)-carbaldehyde¹³C CP-MAS NMR (Solid-State)Used to overcome the effects of fast tautomerization observed in solution NMR, allowing for clear identification of imidazole ring carbons. nih.gov
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid¹H NMR, ¹³C NMRCharacterized by IR, ¹H NMR, ¹³C NMR, polarimetry, elemental microanalysis, and high-resolution mass spectrometry for full structural confirmation. rrpharmacology.ru

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., HPLC-MS/MS) for Analysis and Metabolite Identification in Research

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and, through fragmentation analysis (MS/MS), to elucidate its structure. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it becomes HPLC-MS/MS, a method renowned for its sensitivity and selectivity in analyzing complex mixtures. rrpharmacology.rumdpi.com

For this compound, electrospray ionization (ESI) would likely be the chosen ionization method, generating a protonated molecule [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

In research, HPLC-MS/MS is the gold standard for quantifying compounds in biological matrices (e.g., plasma, urine) and for identifying their metabolites. mdpi.comresearchgate.net A typical workflow involves:

Developing an HPLC method to separate the parent compound from its metabolites.

Using a mass spectrometer to detect the compounds as they elute from the HPLC column.

Employing Multiple Reaction Monitoring (MRM) for quantification, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored for high specificity and sensitivity. researchgate.net

A study on the related compound 5-aminoimidazole-4-carboxamide (B1664886) (AICA) in human plasma utilized LC-MS/MS with ESI in positive ion mode, monitoring the transition m/z 127 → 110 for AICA. researchgate.netdrugbank.com Similarly, the quantitative analysis of 2-oxo-imidazole-containing dipeptides has been achieved with detection limits in the femtomole range using HPLC-ESI-MS/MS. mdpi.com For metabolite identification, researchers would search for predicted biotransformations, such as hydroxylation of the methyl group or N-dealkylation, and confirm the structures using MS/MS fragmentation patterns. rrpharmacology.rurrpharmacology.ru

Table 2: Representative LC-MS/MS Parameters for Analysis of a Related Imidazole Carboxamide

ParameterCondition for 5-aminoimidazole-4-carboxamide (AICA)Source
Chromatography ColumnHypersil ODS2 (5 µm, 4.6 mm × 150 mm) researchgate.net
Mobile PhaseMethanol (B129727)–water (68:32, v/v) researchgate.net
Ionization ModeElectrospray Ionization (ESI), Positive Ion Mode researchgate.net
MS/MS Transition (MRM)Precursor Ion: m/z 127; Product Ion: m/z 110 researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By diffracting a beam of X-rays off the ordered atoms in a crystal, a diffraction pattern is generated, from which an electron density map and, ultimately, the precise coordinates of every atom in the molecule can be calculated.

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide incontrovertible proof of its structure. rsc.org The analysis would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify intermolecular interactions, such as hydrogen bonds involving the amide and oxo groups, which are crucial for understanding the compound's solid-state properties.

While a crystal structure for this compound is not publicly available, studies on related heterocyclic carboxamides have successfully used this technique. For example, the crystal structure of N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide hemihydrate was determined, revealing details like the dihedral angle between the isoxazole (B147169) and benzene (B151609) rings and the hydrogen bonding network involving water molecules. nih.gov Similarly, the structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate was characterized by X-ray crystallography, showing a twisted conformation and detailing π–π stacking interactions. biosynth.com

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Preparative Isolation

Chromatographic techniques are essential for both assessing the purity of a synthesized compound and for its isolation.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with an acid modifier like formic acid), would be developed. The compound would appear as a major peak, and its purity would be calculated based on the area percentage of this peak relative to the total area of all peaks detected, typically by a UV detector. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products. nih.govchemicalbook.com

Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. Direct analysis of this compound by GC may be challenging due to its polarity and potential for thermal degradation. However, derivatization to a more volatile analogue could make GC analysis feasible. nih.gov

Preparative HPLC is used to purify compounds on a larger scale than analytical HPLC. If a synthesis of this compound yielded a mixture of products or impurities, preparative HPLC would be the method of choice for isolating the pure compound for further research. researchgate.net The same principles of separation apply, but larger columns and higher flow rates are used to handle greater sample loads. researchgate.net

Table 3: General Parameters for HPLC Purity Analysis

ParameterTypical Condition for a Heterocyclic CarboxamideSource/Principle
TechniqueReversed-Phase HPLC nih.govchemicalbook.com
Stationary Phase (Column)C18 (e.g., ODS2) researchgate.net
Mobile PhaseGradient or isocratic mixture of Acetonitrile and Water (often with 0.1% Formic Acid)
DetectionUV-Vis Detector (e.g., at 254 or 268 nm) nih.gov
PurposePurity assessment, quantification, preparative isolation researchgate.netchemicalbook.com

Advanced Spectrophotometric and Fluorometric Methods for Research Assays

Spectrophotometry (measuring absorbance of light) and fluorometry (measuring emission of light) are techniques used to quantify compounds in solution and are the basis for many biological assays.

UV-Vis Spectrophotometry : this compound, containing a conjugated π-system within its heterocyclic ring, is expected to absorb ultraviolet (UV) light. A UV-Vis spectrum would be recorded to determine its wavelength of maximum absorbance (λ_max). This λ_max value is then used to quantify the compound in solution using the Beer-Lambert law and is essential for setting the detection wavelength in HPLC-UV analysis. For the related compound AICA, a detection wavelength of 268 nm has been used in HPLC methods. nih.gov

Fluorometric Methods : Fluorescence spectroscopy is significantly more sensitive than absorbance spectroscopy but requires the molecule to be fluorescent (i.e., to emit light after absorbing it). While many heterocyclic compounds exhibit fluorescence, it is not a universal property. Research on certain 1,2,3-triazole-4-carboxylic acids has shown that their fluorescence properties are highly sensitive to the solvent environment, making them potential sensors. If this compound were found to be fluorescent, or could be derivatized with a fluorescent tag, highly sensitive assays could be developed for its quantification in research applications. However, no specific fluorometric assays for this compound are currently documented in scientific literature.

Future Research Directions and Emerging Applications of 5 Methyl 2 Oxoimidazole 4 Carboxamide

Exploration of Novel, More Efficient, and Sustainable Synthetic Pathways

Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing the 5-Methyl-2-oxoimidazole-4-carboxamide core and its derivatives. Current synthetic strategies for related imidazole (B134444) compounds often rely on multi-step processes that may involve harsh reagents or produce significant waste. The exploration of greener synthetic alternatives is a key objective.

Key areas of investigation include:

Green Chemistry Approaches: The use of sustainable methodologies is paramount. This includes employing aqueous media or "green" non-conventional solvents like deep eutectic solvents (DESs), which have been used successfully in the high-yield synthesis of 2-aminoimidazoles, reducing reaction times and avoiding toxic organic solvents nih.govmdpi.com. Catalytic systems using earth-abundant metals, such as copper sulfate in aqueous media for the synthesis of benzimidazole derivatives, offer another sustainable alternative .

Modern Synthetic Methodologies: Advanced techniques like C–H arylation could enable the direct functionalization of the imidazole core, providing rapid access to a library of derivatives from a common precursor, as demonstrated with imidazole-4-carboxamide (ICA) researchgate.net. Additionally, novel methods developed for N-cyanocarboxamides, which feature mild reaction conditions and simpler procedures, could be adapted for the synthesis of this compound analogs nih.gov.

Table 1: Comparison of Synthetic Approaches for Imidazole Derivatives

Synthetic StrategyKey AdvantagesRepresentative ExamplesPotential for this compound
Conventional Multi-Step Synthesis Well-established, predictable outcomes.Synthesis of various heterocycles.Baseline method, but likely to be improved upon.
One-Pot/Multicomponent Reactions Increased efficiency, reduced waste, lower cost.Three-component cyclo-condensation for trisubstituted imidazoles researchgate.net.High potential for streamlined synthesis of the core structure.
Green Solvents (e.g., DESs, Water) Environmentally friendly, safe, often recyclable.Synthesis of 2-aminoimidazoles in choline chloride-based DESs nih.govmdpi.com.Could significantly reduce the environmental footprint of synthesis.
C–H Functionalization Atom-economical, allows for late-stage diversification.Pd-catalyzed arylation of ethyl imidazole-4-carboxylate researchgate.net.Enables rapid creation of diverse analog libraries from the core scaffold.

Integration with Supramolecular Chemistry for Advanced Material Science Applications

The this compound molecule possesses key functional groups—namely the amide (a hydrogen bond donor and acceptor) and the imidazole ring (containing both donor and acceptor sites)—that are ideal for forming predictable, non-covalent interactions. These interactions are the foundation of supramolecular chemistry and crystal engineering, suggesting significant potential for the development of advanced materials.

Future research in this area could explore:

Crystal Engineering: The ability of the amide and imidazole moieties to form robust hydrogen bonds can be exploited to design and construct specific crystalline architectures. By analogy, the crystal structure of N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is stabilized by O—H···N and N—H···O hydrogen bonds, which generate a defined tape-like pattern nih.gov. Systematic studies on this compound and its co-crystals could lead to materials with tailored physical properties, such as solubility, stability, and morphology.

Functional Materials: The inherent electronic properties of the imidazole ring can be harnessed to create functional materials. For instance, novel imidazole derivatives with an acceptor-donor-acceptor (A–D–A) structure have been shown to exhibit charge transfer (CT) excited state properties, making them suitable for applications as "turn-on" type fluorescent probes rsc.org. Modifying the this compound scaffold to incorporate such electronic features could lead to new sensors, organic light-emitting diodes (OLEDs), or other optoelectronic devices.

Development of Next-Generation Computational Models for Structure-Activity Prediction

As libraries of this compound derivatives are synthesized and tested for biological activity, computational modeling will become an indispensable tool for understanding their structure-activity relationships (SAR). Quantitative structure-activity relationship (QSAR) modeling, in particular, can accelerate the drug discovery process by predicting the activity of novel compounds before their synthesis.

Future directions in computational modeling include:

3D-QSAR Studies: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are critical for biological activity. Such models have been successfully applied to isoxazole (B147169) and benzimidazole derivatives to identify key structural requirements for activity researchgate.netmdpi.com. Applying these methods to this compound could guide the rational design of more potent and selective analogs.

Machine Learning (ML) Integration: Modern QSAR studies increasingly employ powerful machine learning algorithms (e.g., k-nearest neighbors, gradient boosting, neural networks) to develop highly predictive models nih.gov. These approaches can handle large, complex datasets and identify non-linear relationships between molecular descriptors and biological activity that may be missed by traditional methods.

Molecular Docking and Dynamics: In parallel with QSAR, molecular docking simulations can predict how these compounds bind to specific biological targets, such as enzyme active sites or protein-protein interfaces. These studies can elucidate the mechanism of action and rationalize the SAR data obtained from experimental screening researchgate.net.

Application as a Core Scaffold for New Chemical Probes in Complex Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of its function in complex cellular or in vivo environments. The this compound scaffold is an attractive starting point for the development of such probes due to its synthetic tractability and the biological relevance of the imidazole core.

Emerging applications in this domain could involve:

Fluorescent Probes: By attaching a fluorophore or designing the scaffold to have intrinsic fluorescent properties, new probes can be created for bioimaging. For example, imidazole derivatives have been designed as "turn-on" fluorescent sensors for detecting specific ions like Fe³⁺ in biological systems rsc.org. The response mechanism often involves coordination with the electron-rich nitrogen atoms of the imidazole ring, which alters the molecule's electronic and photophysical properties.

Targeted Enzyme Inhibitors: The imidazole ring is a common feature in biologically active compounds and can serve as a scaffold for designing enzyme inhibitors rsc.org. For instance, bis-imidazolecarboxamide derivatives have been developed as potent and selective inhibitors of Traf2- and Nck-interacting kinase (TNIK), a therapeutic target for idiopathic pulmonary fibrosis nih.gov. The this compound core could be similarly decorated with functional groups to target the active sites of specific enzymes.

Hypoxia Imaging Agents: Nitroimidazole scaffolds are well-known for their use as diagnostic markers for tumor hypoxia nih.gov. The core idea is that the nitro group is reduced under hypoxic conditions, leading to the covalent attachment of the molecule to cellular components, which can then be detected. This principle could potentially be adapted to the oxoimidazole scaffold for developing new imaging agents.

Expanding the Chemical Space Through Combinatorial Chemistry and High-Throughput Synthesis Research

To fully explore the therapeutic and material science potential of this compound, it is essential to generate a large and diverse library of related analogs. Combinatorial chemistry and high-throughput synthesis are powerful strategies for rapidly creating such libraries.

Future research will likely leverage these techniques in the following ways:

Parallel Synthesis: This approach allows for the simultaneous synthesis of a large number of individual compounds in separate reaction vessels. It has been successfully used to prepare a library of 126 dissymmetrically disubstituted imidazole-4,5-dicarboxamides for screening as potential kinase inhibitors nih.gov. This methodology could be directly applied to the this compound scaffold by reacting the core with a diverse set of amines and other building blocks.

Solid-Phase Synthesis: Attaching the core scaffold to a solid support (e.g., a resin bead) facilitates the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts can be washed away easily. This method has been used to diversify a 5-(hydroxymethyl)oxazole scaffold by converting a hydroxyl group into a wide range of ethers, thioethers, sulfones, and amides nih.gov. The carboxamide nitrogen or other positions on the this compound ring could be functionalized using similar solid-phase strategies.

Library Generation: By combining a set of diverse building blocks with the core scaffold, vast chemical libraries can be generated. For example, a library of over 300 oligomeric compounds was synthesized based on an imidazole-4,5-dicarboxylic acid scaffold for screening against protein-protein interactions nih.gov. Applying this combinatorial mindset to this compound would rapidly expand its known chemical space, providing a rich collection of molecules for high-throughput screening in various biological and material science assays.

Q & A

Q. What are the standard synthetic routes for 5-methyl-2-oxoimidazole-4-carboxamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclization of precursors such as substituted imidazoles under controlled conditions. A common method uses 2-mercapto-1-methylimidazole derivatives reacted with amino group donors (e.g., carbodiimides) in the presence of catalysts like triethylamine. Reaction optimization includes adjusting solvent polarity (e.g., acetic acid for protonation), temperature (reflux conditions), and purification steps (recrystallization or chromatography) to achieve >90% purity . Yield optimization may require iterative adjustments to stoichiometry and reaction time.

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–254 nm) is standard for purity assessment. Structural confirmation employs Fourier-Transform Infrared Spectroscopy (FTIR) to identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent patterns, with imidazole ring protons typically appearing at δ 7.2–8.5 ppm .

Q. How do functional groups in this compound influence its reactivity in nucleophilic substitutions?

The carboxamide group (-CONH₂) enhances electrophilicity at the adjacent carbonyl carbon, facilitating nucleophilic attacks (e.g., by amines or thiols). The methyl group at position 5 sterically hinders reactions at the imidazole ring’s 4-position, directing modifications to the carboxamide or oxo groups .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across derivatives of this compound?

Discrepancies often arise from substituent effects. For example, replacing the methyl group with bulkier alkyl chains (e.g., propyl) reduces solubility, altering bioavailability. Systematic structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition) paired with computational docking (e.g., AutoDock Vina) can identify critical pharmacophores . Contradictions in cytotoxicity data may require validation via orthogonal assays (e.g., MTT vs. apoptosis markers) .

Q. How can impurities like (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl derivatives be identified and quantified during synthesis?

Liquid Chromatography-Mass Spectrometry (LC-MS) in tandem with charged aerosol detection (CAD) is effective for impurity profiling. For example, the dioxolane derivative (common in esterification side reactions) shows a distinct [M+H]⁺ peak at m/z 389.2. Quantification against a certified reference material (CRM) ensures compliance with ICH Q3A guidelines .

Q. What methodological advancements improve regioselectivity in functionalizing the imidazole core?

Directed ortho-metalation (DoM) using organometallic catalysts (e.g., Pd(OAc)₂ with phosphine ligands) enables selective C–H activation at the 4-position. Microwave-assisted synthesis reduces side reactions (e.g., oxidation at the oxo group) by shortening reaction times. Solvent-free mechanochemical grinding (e.g., with K₂CO₃) enhances yields in carboxamide alkylation .

Q. How do solvent systems affect the stability of this compound in long-term storage?

Accelerated stability studies (40°C/75% RH) show degradation via hydrolysis of the oxo group in aqueous buffers (t₁/₂ = 14 days). Non-polar solvents (e.g., DMSO) or lyophilized forms extend stability to >6 months. Degradation products (e.g., 5-methylimidazole-4-carboxylic acid) are monitored via UPLC-PDA .

Methodological Guidance

Designing a protocol for SAR studies on this compound derivatives:

  • Step 1: Synthesize derivatives via targeted substitutions (e.g., halogenation at position 2, alkylation at carboxamide).
  • Step 2: Characterize using LC-MS and 2D NMR (COSY, HSQC) to confirm regiochemistry.
  • Step 3: Screen against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Step 4: Correlate activity data with DFT-calculated electronic parameters (e.g., HOMO-LUMO gaps) .

Optimizing reaction yields in multi-step syntheses:
Use Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions. For example, a 3-factor Box-Behnken design increased yields from 65% to 88% in carboxamide formation .

Data Interpretation and Troubleshooting

Addressing inconsistent NMR spectra in substituted derivatives:
Signal splitting (e.g., doublets for imidazole protons) may indicate diastereomer formation. Chiral HPLC with a cellulose-based column resolves enantiomers. Dynamic NMR experiments (variable temperature) detect rotational barriers in bulky substituents .

Mitigating byproduct formation during esterification:
Byproducts like 5-methyl-2-oxo-1,3-dioxolane derivatives arise from solvent interactions. Switching from THF to dichloromethane (DCM) with molecular sieves suppresses dioxolane formation. In-line FTIR monitors reaction progress in real time .

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